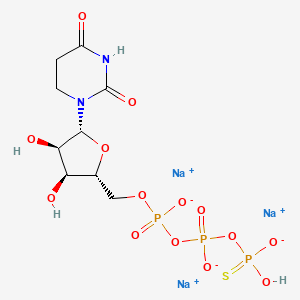
S trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S trisodium salt: , also known as trisodium citrate, is a sodium salt of citric acid. It is a white, crystalline powder or granular crystals that are freely soluble in water and practically insoluble in alcohol. This compound is commonly used in the food industry as a flavoring agent and preservative, and in the medical field as an alkalinizing agent .
準備方法
Synthetic Routes and Reaction Conditions: Trisodium citrate can be synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized and dried. The reaction can be represented as follows:
C6H8O7+3NaOH→Na3C6H5O7+3H2O
Industrial Production Methods: In industrial settings, trisodium citrate is produced by reacting citric acid with sodium carbonate or sodium bicarbonate. The reaction is conducted in large reactors, and the product is then filtered, crystallized, and dried to obtain the final product .
化学反応の分析
Types of Reactions: Trisodium citrate undergoes various chemical reactions, including:
Oxidation: Trisodium citrate can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form citric acid.
Substitution: Trisodium citrate can undergo substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as potassium permanganate.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Requires a suitable cation source, such as calcium chloride for calcium citrate formation.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Citric acid.
Substitution: Calcium citrate when reacted with calcium chloride.
科学的研究の応用
Chemistry: Trisodium citrate is used as a buffering agent to control the pH of solutions. It is also used in the synthesis of nanoparticles and as a chelating agent to bind metal ions.
Biology: In biological research, trisodium citrate is used to preserve blood samples by preventing coagulation. It is also used in DNA extraction protocols to stabilize nucleic acids.
Medicine: Trisodium citrate is used as an alkalinizing agent to treat metabolic acidosis and to prevent kidney stones. It is also used as an anticoagulant in blood transfusions.
Industry: In the food industry, trisodium citrate is used as a flavoring agent, preservative, and emulsifying stabilizer. It is also used in the production of detergents and cleaning agents .
作用機序
Trisodium citrate exerts its effects by chelating calcium ions, which disrupts the blood clotting mechanism. It also acts as a buffering agent to maintain the pH of solutions. In the body, trisodium citrate is metabolized to bicarbonate, which helps to neutralize excess acid in the blood and urine .
類似化合物との比較
- Monosodium citrate
- Disodium citrate
- Calcium citrate
- Citric acid
Comparison: Trisodium citrate is unique in its ability to act as a strong buffering agent and chelating agent. Unlike monosodium and disodium citrate, trisodium citrate has three sodium ions, which enhances its solubility and buffering capacity. Calcium citrate, on the other hand, is used primarily for calcium supplementation and has different applications compared to trisodium citrate .
特性
分子式 |
C9H14N2Na3O14P3S |
|---|---|
分子量 |
568.17 g/mol |
IUPAC名 |
trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate |
InChI |
InChI=1S/C9H17N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h4,6-8,13-14H,1-3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChIキー |
UABJTNBFBFOTEH-LLWADOMFSA-K |
異性体SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
正規SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


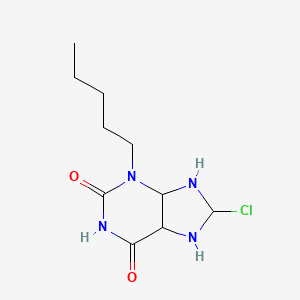
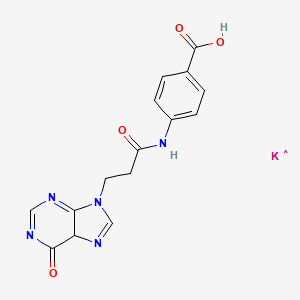
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)
![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)
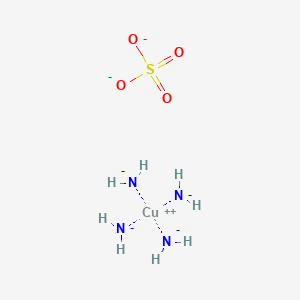
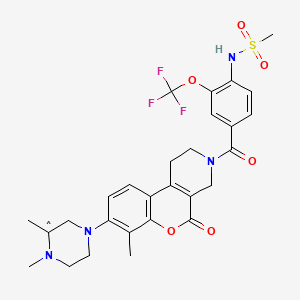
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12351670.png)
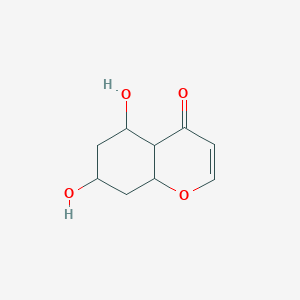
![N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide](/img/structure/B12351682.png)
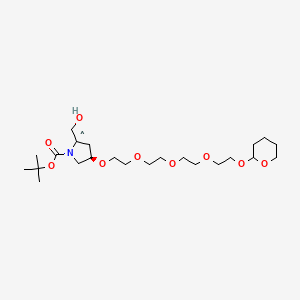
![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B12351711.png)

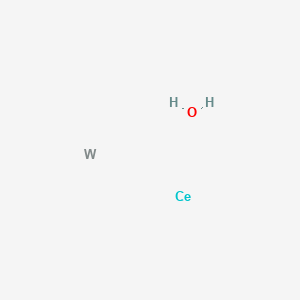
![(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide](/img/structure/B12351737.png)
